molecular formula C9H16N2 B12879413 4-(sec-Butyl)-3,5-dimethyl-1H-pyrazole

4-(sec-Butyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B12879413
M. Wt: 152.24 g/mol
InChI Key: IKODTXYZHHWIPI-UHFFFAOYSA-N
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Description

4-(sec-Butyl)-3,5-dimethyl-1H-pyrazole (CAS 59434-39-8) is a high-purity chemical compound supplied for laboratory research use. This organic molecule belongs to the pyrazole class of heterocycles, which are five-membered aromatic rings featuring two adjacent nitrogen atoms . The specific substitution pattern of a sec-butyl group and two methyl groups on the pyrazole core makes it a valuable intermediate in medicinal chemistry and drug discovery research. Chemical Data: • CAS Number: 59434-39-8 • Molecular Formula: C 9 H 16 N 2 • Molecular Weight: 152.24 g/mol • SMILES: CCC(C)c1c([nH]nc1C)C • InChIKey: IKODTXYZHHWIPI-UHFFFAOYSA-N Research Significance: Pyrazole derivatives are extensively investigated in scientific research for their diverse biological potential. Studies on related 3,5-disubstituted pyrazole compounds have highlighted their signifcance in developing agents with antioxidant and antiproliferative properties . Furthermore, the 3,5-dimethylpyrazole motif is a recognized pharmacophore in the discovery of novel enzyme inhibitors, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, which are a promising approach for managing inflammatory responses . As a structural analog, this compound serves as a sophisticated building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies in these fields. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

4-butan-2-yl-3,5-dimethyl-1H-pyrazole

InChI

InChI=1S/C9H16N2/c1-5-6(2)9-7(3)10-11-8(9)4/h6H,5H2,1-4H3,(H,10,11)

InChI Key

IKODTXYZHHWIPI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(NN=C1C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reagents:
    • Primary amine: sec-butylamine (1.00 mmol)
    • Diketone: 2,4-pentanedione (1.10 mmol)
    • O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol)
  • Solvent: DMF (5.0 mL)
  • Temperature: 85 °C
  • Reaction time: Approximately 1.5 hours
  • Atmosphere: Closed vial with stirring

Workup and Purification

Two main workup procedures are reported:

  • Workup A: The reaction mixture is poured into 1 M NaOH aqueous solution, extracted with dichloromethane (DCM), washed with brine, dried over anhydrous magnesium sulfate, filtered, and solvent evaporated. The crude product is purified by column chromatography on silica gel using hexane-ethyl acetate gradients.

  • Workup B: The crude mixture is treated with triethylamine, partially evaporated under nitrogen, adsorbed on silica gel, and purified by column chromatography.

Specific Preparation of this compound

While direct literature examples for the sec-butyl derivative are limited, closely related N-alkyl pyrazoles such as 3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole have been synthesized using the above method, indicating the applicability of this approach to sec-butyl substitution.

Example Synthesis Data (Analogous Compound)

Parameter Details
Amine 2,4,4-trimethylpentan-2-amine (1.00 mmol)
Diketone 2,4-pentanedione (1.10 mmol)
O-(4-nitrobenzoyl)hydroxylamine 1.50 mmol
Solvent DMF (5.0 mL)
Temperature 85 °C
Reaction Time 1.5 hours
Yield 38% isolated yield
Product State Yellowish oil

This procedure can be adapted for sec-butylamine by substituting the amine reagent accordingly, maintaining the same stoichiometry and conditions.

Reaction Optimization and Yield Considerations

  • The simultaneous addition of all reagents at 0 °C followed by heating to 85 °C is critical for reproducible yields.
  • Minor variations in temperature or reagent equivalents slightly affect the yield.
  • The reaction is tolerant to small amounts of water, acetic acid, or weak bases, indicating robustness.
  • Yields for similar N-alkyl pyrazoles range from 30% to 55%, depending on the amine and diketone used.

Analytical Characterization

The synthesized pyrazoles are characterized by:

Summary Table of Preparation Parameters for N-Alkyl-3,5-dimethyl-1H-pyrazoles

Compound (N-Substituent) Amine Volume (mmol) Diketone Volume (mmol) Hydroxylamine (mg/mmol) Solvent (mL) Temp (°C) Time (h) Yield (%) Purification Method
2,4,4-Trimethylpentan-2-yl (1b) 1.00 1.10 273 mg / 1.50 5.0 DMF 85 1.5 38 Silica gel chromatography
tert-Pentyl (1d) 1.00 1.10 273 mg / 1.50 5.0 DMF 85 1.5 36 Silica gel chromatography
sec-Butyl (expected adaptation) 1.00 1.10 273 mg / 1.50 5.0 DMF 85 1.5 ~35-40* Silica gel chromatography

*Yield estimated based on analogous compounds.

Research Findings and Notes

  • The method represents a direct and efficient route to N-substituted pyrazoles without the need for pre-functionalized hydrazines.
  • The use of O-(4-nitrobenzoyl)hydroxylamine is crucial as a nitrogen source facilitating ring closure.
  • The reaction is scalable and adaptable to various primary amines, including sec-butylamine.
  • Purification by column chromatography is necessary to isolate the pure pyrazole due to side products and unreacted starting materials.
  • The reaction mechanism likely involves initial formation of an intermediate hydrazone or related species, followed by cyclization to the pyrazole ring.

Chemical Reactions Analysis

Types of Reactions: 4-(sec-Butyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in substitution reactions, where the sec-butyl or methyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazoline derivatives.

Scientific Research Applications

4-(sec-Butyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(sec-Butyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Substituent Comparison of 4-Substituted 3,5-Dimethyl-1H-pyrazole Derivatives

Compound Name 4-Substituent Physical State Yield (%) Key Structural/Biological Notes References
4-(sec-Butyl)-3,5-dimethyl-1H-pyrazole sec-Butyl Not reported Not reported Hypothesized steric effects from branching
4-Benzyl-3,5-dimethyl-1H-pyrazole Benzyl Solid 75 Dihedral angle: 78.65° (pyrazole vs. phenyl); antifungal/antitumor activity
4-(Cyclohexylsulfanyl)methyl-3,5-dimethyl-1H-pyrazole Cyclohexylsulfanylmethyl Solid (inferred) Not specified High cytotoxicity in Pt(II) complexes
4-Cinnamyl-3-methyl-5-phenyl-1H-pyrazole Cinnamyl Solid 75 Stabilized by π-π interactions; no reported bioactivity
4-(Phenoxyl alkyl)-3,5-dimethyl-1H-pyrazole Phenoxyl alkyl Not reported Not reported Identified as stringent response inhibitors

Key Observations :

  • Steric and Conformational Effects: The benzyl substituent in 4-benzyl-3,5-dimethyl-1H-pyrazole creates a significant dihedral angle (78.65°), reducing conjugation between the pyrazole and aryl rings .
  • Synthesis Yields : Substituted pyrazoles with aryl or cinnamyl groups (e.g., 4-cinnamyl derivatives) exhibit moderate to high yields (75–83%) under optimized conditions , whereas sulfanyl-substituted derivatives require specialized ligands for metal complexation .

Table 2: Cytotoxic Activity of Selected Pyrazole Derivatives

Compound Name Cell Line Activity (IC₅₀) Key Findings References
N,N'-Dichloro-tri[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] Pt(II) Jurkat, K562, U937 3× higher cytotoxicity vs. benzyl analogs
4-Benzyl-3,5-dimethyl-1H-pyrazole Not tested Antifungal/antitumor potential inferred
4-(Phenoxyl alkyl)-3,5-dimethyl-1H-pyrazole Bacillus subtilis Inhibits bacterial stringent response

Key Observations :

  • Hydrophobic Substituents Enhance Bioactivity : Cyclohexylsulfanylmethyl-substituted Pt(II) complexes demonstrate significantly higher cytotoxicity than benzyl analogs, suggesting that bulky, hydrophobic groups improve membrane permeability or target binding .
  • Branching vs. Linearity : The sec-butyl group’s branching may offer a balance between hydrophobicity and steric accessibility compared to linear alkyl chains (e.g., n-butyl), which are associated with higher toxicity in chloroformate analogs .

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